AChE Inhibitory Potency: ACHE‑IN‑38 vs. Donepezil and In‑Series Analog 15b
ACHE‑IN‑38 (13b) inhibits Electrophorus electricus AChE (EeAChE) with an IC50 of 0.219 μM, making it 4.5‑fold less potent than the clinical comparator donepezil (IC50 = 0.049 μM) but 6.4‑fold less potent than the in‑series analog 15b (IC50 = 0.034 μM) [REFS‑1][REFS‑2]. This intermediate potency positions ACHE‑IN‑38 as a valuable tool for studying structure‑activity relationships where extreme potency is not required and where ancillary activities are prioritized.
| Evidence Dimension | Inhibition of Electrophorus electricus acetylcholinesterase (EeAChE) |
|---|---|
| Target Compound Data | IC50 = 0.219 μM |
| Comparator Or Baseline | Donepezil HCl: IC50 = 0.049 ± 0.001 μM; Compound 15b (in‑series analog): IC50 = 0.034 μM |
| Quantified Difference | ACHE‑IN‑38 is 4.5‑fold less potent than donepezil and 6.4‑fold less potent than 15b. |
| Conditions | Ellman's spectrophotometric method; EeAChE enzyme source; donepezil data from independent study using same assay principle |
Why This Matters
Establishes the baseline cholinergic activity and confirms that ACHE‑IN‑38 is not simply a less potent donepezil; its value derives from additional non‑cholinergic properties.
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